Cas no 1219174-94-3 (11-Oxo Fluticasone Propionate)

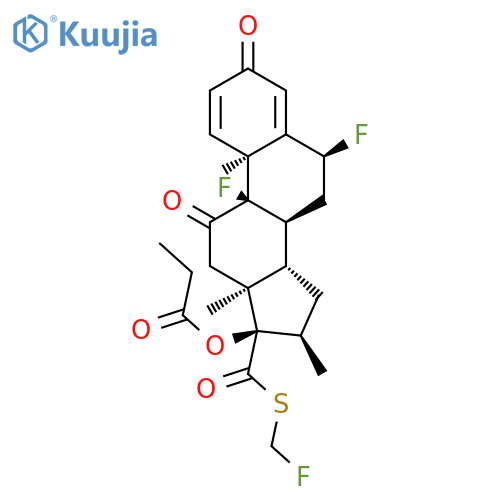

11-Oxo Fluticasone Propionate structure

商品名:11-Oxo Fluticasone Propionate

11-Oxo Fluticasone Propionate 化学的及び物理的性質

名前と識別子

-

- 11-Oxo Fluticasone Propionate

- (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester

- [(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

- 11-Oxo Fluticasone P

- Androsta-1,4-diene-17- carbothioic acid,6,9-difluoro-16- methyl-3,11-dioxo-17-(1- oxopropoxy)-, S-(fluoromethyl) ester,...

- 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate

- UNII-XO35CTG0YC

- (6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carboxylic acid

- Fluticasone Propionate Impurity F

- Q27293928

- 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-16.ALPHA.-METHYL-3,11-DIOXOANDROSTA-1,4-DIEN-17.ALPHA.-YL PROPANOATE

- 6alpha,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-16alpha-methyl-3,11-dioxo-androsta-1,4-dien-17alpha-yl Propanoate

- ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6.ALPHA.,16.ALPHA.,17.ALPHA.)-

- XO35CTG0YC

- DTXSID60153440

- FLUTICASONE PROPIONATE IMPURITY F [EP IMPURITY]

- (6alpha,16alpha,17alpha)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester

- SCHEMBL12323212

- 1219174-94-3

- FLUTICASONE PROPIONATE IMPURITY F (EP IMPURITY)

- DTXCID1075931

- ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6ALPHA,16ALPHA,17ALPHA)-

-

- インチ: InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1

- InChIKey: RGGLGWLQXMGICO-HOERUVBCSA-N

- ほほえんだ: CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF

計算された属性

- せいみつぶんしりょう: 498.16900

- どういたいしつりょう: 498.16877968g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 34

- 回転可能化学結合数: 6

- 複雑さ: 1030

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- PSA: 102.81000

- LogP: 4.63820

11-Oxo Fluticasone Propionate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

11-Oxo Fluticasone Propionate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O856860-10mg |

11-Oxo Fluticasone Propionate |

1219174-94-3 | 10mg |

$ 227.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478736-1mg |

11-Oxo Fluticasone Propionate-d3, |

1219174-94-3 | 1mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478733-10mg |

11-Oxo Fluticasone Propionate, |

1219174-94-3 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE39352-100mg |

11-Oxo Fluticasone Propionate |

1219174-94-3 | > 95% | 100mg |

$968.00 | 2024-04-20 | |

| TRC | O856860-100mg |

11-Oxo Fluticasone Propionate |

1219174-94-3 | 100mg |

$ 1748.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478736-1 mg |

11-Oxo Fluticasone Propionate-d3, |

1219174-94-3 | 1mg |

¥3,234.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478733-10 mg |

11-Oxo Fluticasone Propionate, |

1219174-94-3 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| A2B Chem LLC | AE39352-25mg |

11-Oxo Fluticasone Propionate |

1219174-94-3 | > 95% | 25mg |

$599.00 | 2024-04-20 |

11-Oxo Fluticasone Propionate 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1219174-94-3 (11-Oxo Fluticasone Propionate) 関連製品

- 105613-90-9(1,2-Dihydro Fluticasone Propionate)

- 80474-14-2(Fluticasone propionate)

- 80474-24-4(Fluticasone Acetate)

- 1093258-28-6(Fluticasone Propionate-d5)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 124-83-4((1R,3S)-Camphoric Acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬